molecular formula C11H15NO B3163679 (S)-Phenyl((R)-pyrrolidin-2-yl)methanol CAS No. 885462-68-0

(S)-Phenyl((R)-pyrrolidin-2-yl)methanol

Cat. No. B3163679
CAS RN: 885462-68-0
M. Wt: 177.24 g/mol
InChI Key: YPMHBZQROFTOSU-MNOVXSKESA-N
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Description

Methanol is a simple alcohol with the chemical formula CH3OH. It is a colorless, volatile liquid at room temperature and is used in a variety of industrial applications, including as a solvent, antifreeze, and fuel. In addition, it serves as a raw material for the production of formaldehyde, acetic acid, and a variety of other chemicals .


Synthesis Analysis

Methanol can be synthesized from a variety of sources, including natural gas, coal, and biomass. The most common method is through steam reforming of natural gas, where methane reacts with steam in the presence of a catalyst to produce syngas, which is then converted into methanol .


Molecular Structure Analysis

Methanol is a simple molecule consisting of one carbon atom bonded to three hydrogen atoms and one hydroxyl group. The presence of the hydroxyl group gives methanol its characteristic properties as an alcohol .


Chemical Reactions Analysis

Methanol can undergo a variety of chemical reactions. It can be dehydrated to produce formaldehyde or it can be oxidized to produce formic acid. It can also react with organic and inorganic compounds to form esters, ethers, and a variety of other products .


Physical And Chemical Properties Analysis

Methanol is a colorless, volatile liquid at room temperature. It has a boiling point of 64.96 °C and a melting point of -93.9 °C. It is completely miscible with water .

Scientific Research Applications

Enantioselective Catalysis

  • (S)-Phenyl((R)-pyrrolidin-2-yl)methanol derivatives have been used as ligands in enantioselective catalysis. For instance, a prolinol-derived ligand was applied in the catalytic enantioselective addition of terminal alkynes to cyclic imines, achieving high yields and enantioselectivities (Munck et al., 2017).

Biocatalysis

  • Biocatalytic methods have been developed using bacterial strains, like Lactobacillus paracasei, for producing enantiomerically pure (S)-phenyl(pyridin-2-yl)methanol, demonstrating the potential of this compound in large-scale synthesis (Şahin et al., 2019).

Synthesis of Organocatalysts

  • Sterically demanding derivatives of (S)-Phenyl((R)-pyrrolidin-2-yl)methanol have been synthesized for potential use as ligands in metal-catalyzed reactions and as organocatalysts (Russo et al., 2013).

Antimicrobial Activities

  • Organotin(IV) complexes derived from (S)-Phenyl((R)-pyrrolidin-2-yl)methanol analogs have shown promising antibacterial activities, suggesting potential pharmaceutical applications (Singh et al., 2016).

Reduction of Nitro Aromatic Compounds

  • Derivatives of (S)-Phenyl((R)-pyrrolidin-2-yl)methanol have been used in the metal-free reduction of nitro aromatic compounds, highlighting their role in organic synthesis (Giomi et al., 2011).

Crystallography and Structural Studies

  • The structural properties of compounds related to (S)-Phenyl((R)-pyrrolidin-2-yl)methanol have been extensively studied, providing insights into their potential applications in material science and pharmaceuticals (Zukerman-Schpector et al., 2011).

Theoretical Studies

  • Density Functional Theory (DFT) has been used to study the properties of (S)-Phenyl((R)-pyrrolidin-2-yl)methanol analogs, providing insights into their electronic structure and potential reactivity (Trivedi, 2017).

Mechanism of Action

As a solvent, methanol’s mechanism of action is primarily physical rather than chemical. It dissolves a wide range of polar and nonpolar compounds, making it useful in a variety of industrial applications .

Safety and Hazards

Methanol is toxic and can be hazardous to human health if ingested, inhaled, or absorbed through the skin. It can cause symptoms such as headache, dizziness, nausea, and in severe cases, blindness or death .

Future Directions

There is ongoing research into more efficient and sustainable methods for methanol production, particularly from renewable resources like biomass. There is also interest in using methanol as a fuel or energy storage medium, due to its high energy density and ease of transport .

properties

IUPAC Name

(S)-phenyl-[(2R)-pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-11(10-7-4-8-12-10)9-5-2-1-3-6-9/h1-3,5-6,10-13H,4,7-8H2/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMHBZQROFTOSU-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)[C@H](C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Phenyl((R)-pyrrolidin-2-yl)methanol

Synthesis routes and methods I

Procedure details

65.6 g of 5-benzoyl-2-pyrrolidone prepared as indicated in above part (a) are added in small fractions, under a nitrogen atmosphere, to a suspension of 26.4 g of lithium aluminium hydride in 4 liters of anhydrous tetrahydrofuran. The mixture is then refluxed with stirring for 2 hours. It is then cooled to 0° C. and then are slowly added 30.5 ml of water, then 11 ml of a 10 N solution of sodium hydroxide and finally 110 ml of water. After having stirred for 2 hours at the ambient temperature, the precipitate formed is separated by filtration. The filtrate obtained is dried over magnesium sulfate and the solvent is distilled under reduced pressure. 53 g of α-phenyl-2-pyrrolidine methanol are obtained. These 53 g are recrystallized from 580 ml of isopropyl ether. 36 g of α-phenyl-2-pyrrolidine methanol (erythro) melting at 110° C. are thus obtained.
Quantity
65.6 g
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26.4 g
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4 L
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30.5 mL
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110 mL
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Synthesis routes and methods II

Procedure details

N-Boc-pyrrolidine (5.0 g) is dissolved in diethyl ether (60 mL) and the solution is cooled to −78° C. N,N,N′,N′-Tetramethylethylenediamine (TMEDA) (4.4 mL) is added to the mixture followed by sec-butyl lithium (27.0 mL, 1.3 M in cyclohexane) maintaining the temperature below 60° C. After 2 h, benzaldehyde (3.6 mL) is added and the mixture is stirred at −70° C. for an additional 30 mL The reaction mixture is allowed to warm to room temperature and is then quenched with water and poured into EtOAc (200 mL). The separated organic layer is washed with saturated aq. ammonium chloride (3×50 mL) followed by brine (50 mL), dried (MgSO4), and concentrated. The crude product is purified by column chromatography (heptane/EtOAc, 8/1; 6/1) to afford 6.3 g of N-Boc-2-(hydroxy(phenyl)methyl)-pyrrolidine as a mixture of diasteromers. The resulting N-Boc-2-(hydroxy(phenyl)-methyl)pyrrolidine (5.6 g) is dissolved in dichloromethane (500 mL) and trifluoroacetic acid (60 mL) is added. The mixture is concentrated, dissolved in dichloromethane (200 mL), and washed with saturated aq. sodium bicarbonate (3×100 DL). The aqueous layers are extracted with dichloromethane (4×50 mL) and the combined organic layers are concentrated. The crude product is distilled in a Kugelrohr apparatus (150-175° C., 0.2 Torr) to afford 2.47 g of the title compound as a mixture of diasteromers. Physical characteristics. MS (ESI+) m/z 178 (M+H)+.
Quantity
5.6 g
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reactant
Reaction Step One
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500 mL
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60 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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